molecular formula C9H20O B2404579 (2S)-2,6-dimethylheptan-1-ol CAS No. 79397-71-0

(2S)-2,6-dimethylheptan-1-ol

Cat. No. B2404579
CAS RN: 79397-71-0
M. Wt: 144.258
InChI Key: RCYIBFNZRWQGNB-VIFPVBQESA-N
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Description

This typically includes the compound’s molecular formula, structural formula, and IUPAC name. It may also include information about the compound’s state at room temperature (solid, liquid, gas), color, odor, and other physical characteristics .


Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Conversion in Pheromone Research

A study by Nakamura & Mori (2000) involved the synthesis of both (2R,6R)- and (2S,6S)-isomers of 2,6-dimethylheptane-1,7-diol monotetrahydropyranyl ether. These were then converted into enantiomers of various compounds, which are components of the sex pheromone of the apple leafminer, Lyonetia prunifoliella (Nakamura & Mori, 2000).

Synthesis of Vitamin E Component

The study by Ziarani, Chěnevert, & Badiei (2007) demonstrates the synthesis of the C14 side chain of α-Tocopherol, a form of Vitamin E, using 2,6-dimethylhepta-1,6-diene. This process highlights the potential of (2S)-2,6-dimethylheptan-1-ol in vitamin synthesis (Ziarani et al., 2007).

Molecular Structure and Hydrogen Bond Analysis

Research by Sayyar et al. (2021) on the molecular structure, hydrogen bond strength, and infrared Fourier transform vibrational assignment of 2,6-dimethylheptane-3,5-dione provides insights into the properties of compounds related to (2S)-2,6-dimethylheptan-1-ol. This research is vital for understanding the molecular interactions and properties of such compounds (Sayyar et al., 2021).

Biochemical and Ecological Studies

The work of Jüttner & Watson (2007) on the biochemical and ecological control of geosmin and 2-Methylisoborneol in source waters provides a broader perspective on the ecological implications and control measures for compounds related to (2S)-2,6-dimethylheptan-1-ol (Jüttner & Watson, 2007).

Catalytic Reactions and Conversion Processes

A study by Jung et al. (2000) explores the transformation of enol acetates or ketones into chiral acetates through multistep reactions catalyzed by a lipase and a ruthenium complex. This research demonstrates the catalytic potential of (2S)-2,6-dimethylheptan-1-ol in chemical transformations (Jung et al., 2000).

Mechanism of Action

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Safety and Hazards

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Future Directions

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properties

IUPAC Name

(2S)-2,6-dimethylheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-8(2)5-4-6-9(3)7-10/h8-10H,4-7H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYIBFNZRWQGNB-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCCC(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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